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Abstract
BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the

serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle

assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome

segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to

aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action

involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe

chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in

cancer cells. This document provides an in-depth technical overview of the discovery,

preclinical development, and early clinical evaluation of BAY1161909.

Discovery and Lead Optimization
The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse

chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two

distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial

triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than

10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the

triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve
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pharmacokinetic properties, and increase selectivity. These efforts culminated in the

identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and

selective profile.

Mechanism of Action
BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket

of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This

inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister

chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting

Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with

misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell

death.

Signaling Pathway Diagram
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Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

Preclinical Pharmacology
In Vitro Potency and Selectivity
BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity

against a broad panel of other kinases.
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Kinase IC50 (nM)

Mps1 < 1[2]

JNK2 > 50% inhibition at 1 µM

JNK3 > 50% inhibition at 1 µM

Other kinases in a panel of 230 No significant inhibition at 100 nM

Cellular Activity
In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines,

including those derived from breast, lung, and colon cancers. It has been shown to induce

mitotic arrest followed by cell death.

Cell Line Cancer Type IC50 (nM)

HeLa Cervical Cancer < 400[2]

Various other tumor cell lines Multiple nmol/L range

In Vivo Efficacy
In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth

inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong

synergistic anti-tumor effect was observed. This combination therapy was effective in a broad

range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

Xenograft Model Treatment Tumor Growth Inhibition

Various BAY1161909 monotherapy Moderate

Various BAY1161909 + Paclitaxel Strong synergistic effect

Pharmacokinetics
Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties

suitable for oral administration.
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Species Administration
Key Pharmacokinetic
Parameters

Mouse (Female) Intravenous (1.0 mg/kg)
CL: 4.1 L/h/kg, Vss: 2.7 L/kg,

t1/2: 0.82 h

Rat (Male) Intravenous (0.5 mg/kg)
CL: 7.8 L/h/kg, Vss: 2.2 L/kg,

t1/2: 0.54 h

Clinical Development
BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability,

maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in

patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

Clinical Trial Workflow
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Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

Experimental Protocols
Mps1 Kinase Inhibition Assay (In Vitro)
This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.

Reagents and Materials:

N-terminally GST-tagged human full-length recombinant Mps1 kinase.
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Biotinylated peptide substrate (e.g., PWDPDDADITEILG).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2

mM DTT).

ATP.

BAY1161909 dissolved in DMSO.

384-well microtiter plates.

Detection reagents (e.g., HTRF-based).

Procedure:

1. Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a

384-well plate.

2. Add 2 µL of Mps1 kinase solution in assay buffer to each well.

3. Initiate the kinase reaction by adding 3 µL of a solution of ATP and peptide substrate in

assay buffer.

4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

5. Stop the reaction by adding a solution of HTRF detection reagents.

6. Read the plate on a suitable plate reader to determine the level of substrate

phosphorylation.

7. Calculate IC50 values using a 4-parameter fit.

Cell Proliferation Assay (In Vitro)
This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.

Reagents and Materials:

Cancer cell line (e.g., HeLa).
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Cell culture medium and supplements.

96-well cell culture plates.

BAY1161909 dissolved in DMSO.

Crystal violet staining solution.

Glutaraldehyde solution.

Procedure:

1. Seed cells into 96-well plates at an appropriate density and allow them to adhere

overnight.

2. Treat the cells with serial dilutions of BAY1161909.

3. Incubate the plates for a specified period (e.g., 4 days).

4. Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.

5. Wash the plates with water.

6. Stain the cells with crystal violet solution.

7. Wash the plates with water and allow them to dry.

8. Solubilize the stain and measure the absorbance on a plate reader.

9. Calculate IC50 values based on the inhibition of cell growth.[2]

In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of

BAY1161909 in combination with paclitaxel in a mouse xenograft model.
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Caption: General workflow for an in vivo xenograft efficacy study.

Animals and Tumor Model:

Use immunodeficient mice (e.g., nude mice).
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Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).

Treatment Groups:

Vehicle control.

BAY1161909 monotherapy (e.g., 2.5 mg/kg, p.o., twice daily for 2 days on/5 days off).[3]

Paclitaxel monotherapy (e.g., 24 mg/kg, i.v., once).[3]

Combination of BAY1161909 (e.g., 1 mg/kg, p.o., twice daily for 2 days) and paclitaxel

(e.g., 24 mg/kg, i.v., once).[3]

Procedure:

1. Once tumors reach a palpable size, randomize mice into treatment groups.

2. Administer treatments according to the specified doses and schedules.

3. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

4. Continue treatment for a predefined period or until tumors reach a specified endpoint.

5. Calculate tumor growth inhibition for each treatment group compared to the vehicle

control.

Conclusion
BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated

significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its

mechanism of action, which involves the abrogation of the spindle assembly checkpoint,

represents a promising therapeutic strategy for cancers that are dependent on a functional

SAC for their survival. The early clinical data from the Phase I trial will be crucial in determining

the future developmental path for BAY1161909. This technical guide provides a comprehensive

overview of the discovery and development of this promising anti-cancer agent for the scientific

and drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [The Discovery and Development of BAY1161909: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068678#discovery-and-development-of-
bay1161909]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8068678?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/empesertib
https://www.medchemexpress.com/BAY-1161909.html
https://www.medchemexpress.com/BAY1217389.html
https://www.benchchem.com/product/b8068678#discovery-and-development-of-bay1161909
https://www.benchchem.com/product/b8068678#discovery-and-development-of-bay1161909
https://www.benchchem.com/product/b8068678#discovery-and-development-of-bay1161909
https://www.benchchem.com/product/b8068678#discovery-and-development-of-bay1161909
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8068678?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8068678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

